molecular formula C9H12ClN B6262639 2,3-dihydro-1H-inden-4-amine hydrochloride CAS No. 2172482-73-2

2,3-dihydro-1H-inden-4-amine hydrochloride

Cat. No.: B6262639
CAS No.: 2172482-73-2
M. Wt: 169.7
InChI Key:
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Description

2,3-dihydro-1H-inden-4-amine hydrochloride is an organic compound with the molecular formula C9H12ClN It is a hydrochloride salt form of 2,3-dihydro-1H-inden-4-amine, which is a derivative of indene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the reduction of 1H-indene-4-amine. One common method is the catalytic hydrogenation of 1H-indene-4-amine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature. The resulting 2,3-dihydro-1H-inden-4-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent acidification. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-inden-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of indanone or indene derivatives.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,3-dihydro-1H-inden-4-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-inden-1-amine hydrochloride
  • 2,3-dihydro-1H-inden-2-amine hydrochloride
  • 1H-indene-4-amine hydrochloride

Uniqueness

2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

2172482-73-2

Molecular Formula

C9H12ClN

Molecular Weight

169.7

Purity

95

Origin of Product

United States

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